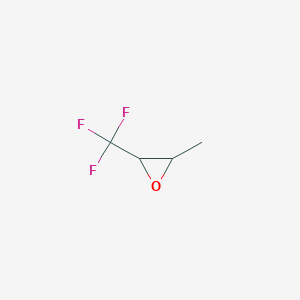

(2-Methylfuran-3-yl)methanol

Übersicht

Beschreibung

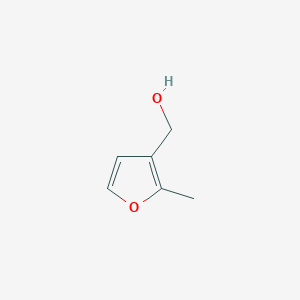

The compound "(2-Methylfuran-3-yl)methanol" is closely related to the family of furan derivatives, which are compounds containing a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. These compounds are of significant interest in organic chemistry due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, 2-Methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources like furfural or levulinic acid, is an example of a furan derivative that has been synthesized and applied in organic chemistry . Although the synthesis of "(2-Methylfuran-3-yl)methanol" is not explicitly detailed in the provided papers, the synthesis of related compounds such as [2-(3-Methylthienyl)]di(1-adamantyl)methanol involves the formation of isomers and their subsequent rotation under heat, which could be relevant to the synthesis of other furan derivatives .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring. In the case of [2-(3-Methylthienyl)]di(1-adamantyl)methanol, the compound exists as a mixture of anti and syn isomers, with the syn isomer being more stable at higher temperatures . The rotation barriers between these isomers have been quantified, providing insights into the molecular dynamics of such compounds.

Chemical Reactions Analysis

Furan derivatives undergo various chemical reactions, including solvolysis and rearrangements. For example, the solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol leads to the formation of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran, which can further rearrange to form methyl 4,5-dioxohexanoate . These reactions are acid-catalyzed and can be used to transform furan derivatives into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives like 2-MeTHF include low miscibility with water, a high boiling point, and remarkable stability compared to other cyclic-based solvents . These properties make them suitable for use in various synthetic procedures, including those involving organometallics, organocatalysis, and biotransformations. The toxicology assessments of these compounds are also crucial for their application in pharmaceutical chemistry .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

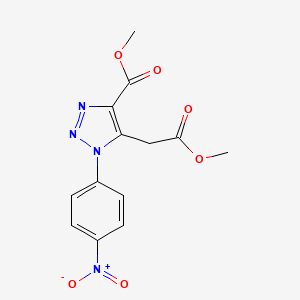

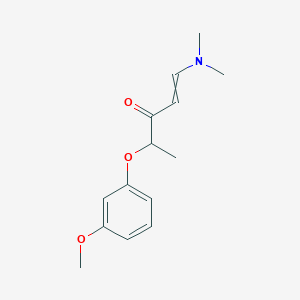

The specific scientific field is Pharmaceutical Chemistry and Drug Discovery .

Methods of Application

The ChEMBL Database was used to find suitable drugs as starting points for this study. From this search, 187 FDA-approved drugs were found containing at least one aniline in their chemical structures. These were further analyzed and only 19 representatives of discrete chemical series (by cluster analysis) were identified .

Results or Outcomes

Modifying anilines can lead to increased receptor selectivity, therefore reducing off-target effects (and its related toxicity). The replacement of anilines with other chemical groups, such as “(2-Methylfuran-3-yl)methanol”, can optimize the efficacy and safety profiles of drug-like small molecules .

1. Clean Fuel

Specific Scientific Field

The specific scientific field is Energy Science and Environmental Science .

Application Summary

Methanol is increasingly being employed around the globe in many innovative applications to meet our growing energy demand. It is used to fuel cars, trucks, marine vessels, boilers, cookstoves, and kilns .

Methods of Application

Methanol can be produced from different feedstocks – from natural gas, waste, and captured CO2 combined with green hydrogen .

Results or Outcomes

When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions .

2. Industrial Applications

Specific Scientific Field

The specific scientific field is Industrial Chemistry .

Application Summary

Methanol is a highly versatile chemical widely used for industrial purposes and prevalent in our everyday lives. Its efficiency as an energy carrier has made it increasingly common as a fuel for factories and for electricity generation .

Methods of Application

Methanol is a type of alcohol made primarily from natural gas. It’s a base material in acetic acid and formaldehyde, and in recent years it is also increasingly being used in ethylene and propylene .

Results or Outcomes

The potential methanol offers as an environmentally sound fuel source is huge, and demand is growing worldwide as a promising resource for a new era of clean energy .

3. Fuel Cells

Specific Scientific Field

The specific scientific field is Energy Science and Environmental Science .

Application Summary

Methanol can be used in fuel cells as a clean energy source. Fuel cells convert the chemical energy from a fuel into electricity through a chemical reaction with oxygen or another oxidizing agent .

Methods of Application

Fuel cells that use methanol are called Direct Methanol Fuel Cells (DMFCs). They use a unique metamix of concentrated 54% liquefied methanol. The concentrated fuel enables consistent power production as long as the fuel lasts, making it more stable than hydrogen as well as lighter in weight and more compact, making it easier to store .

Results or Outcomes

DMFCs are more efficient than traditional combustion engines and produce less pollution. They have potential applications in a variety of areas, including transportation, portable power, and stationary power generation .

4. Wastewater Treatment

Specific Scientific Field

The specific scientific field is Environmental Science and Chemical Engineering .

Application Summary

Methanol is used in wastewater treatment plants as a carbon source for denitrification, which is the process of converting nitrate-N to nitrogen gas .

Methods of Application

In the denitrification process, methanol is added to the wastewater to provide a carbon source for the denitrifying bacteria. The bacteria use the carbon in methanol to convert nitrate-N to nitrogen gas, which is then released into the atmosphere .

Results or Outcomes

The use of methanol in wastewater treatment helps to reduce the levels of nitrate-N in the water, which can be harmful to aquatic life and human health .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYOGLDPNBZSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380396 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylfuran-3-yl)methanol | |

CAS RN |

5554-99-4 | |

| Record name | (2-methylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)